molecular formula C12H16ClFN2O3S B6988701 N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide

N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide

Cat. No.: B6988701
M. Wt: 322.78 g/mol
InChI Key: LPCUJOAGMFXPIM-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring, a sulfonamide group, and a substituted phenyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O3S/c13-11-2-1-3-12(14)10(11)7-16-20(17,18)8-9-6-15-4-5-19-9/h1-3,9,15-16H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCUJOAGMFXPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CS(=O)(=O)NCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide typically involves multiple steps, starting with the preparation of the substituted phenyl derivative. The process often includes:

    Halogenation: Introduction of chlorine and fluorine atoms to the phenyl ring.

    Sulfonamide Formation: Reaction of the halogenated phenyl derivative with a sulfonamide precursor.

    Morpholine Addition: Incorporation of the morpholine ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: To facilitate the desired reactions and minimize side products.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfonamide group to sulfone or other oxidized forms.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or morpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halides, alkylating agents, or other nucleophiles/electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted phenyl or morpholine derivatives.

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
  • 3-(2-chloro-6-fluorophenyl)-1-morpholin-2-ylmethanesulfonamide

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for further research and development.

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